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Compound of Interest

Compound Name: 3-Fluorobenzyl bromide

Cat. No.: B140693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-
fluorobenzyl bromide, a key intermediate in the synthesis of a wide range of biologically

active compounds.[1] This document outlines its chemical and physical properties, detailed

experimental protocols for its synthesis and characterization, and the interpretation of its

spectral data.

Chemical Identity and Physical Properties
3-Fluorobenzyl bromide, also known as 1-(bromomethyl)-3-fluorobenzene, is a halogenated

aromatic compound with the chemical formula C₇H₆BrF.[2] Its structure consists of a benzene

ring substituted with a fluorine atom at position 3 and a bromomethyl group at position 1.
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Property Value Reference

CAS Number 456-41-7 [3][4]

Molecular Formula C₇H₆BrF [3][4]

Molecular Weight 189.02 g/mol [2][4]

Appearance Colorless to light yellow liquid [1]

Boiling Point 88 °C at 20 mmHg [4]

Density 1.541 g/mL at 25 °C [4]

Refractive Index 1.546 (20 °C, 589 nm) [4]

Synthesis of 3-Fluorobenzyl Bromide
A common method for the synthesis of 3-fluorobenzyl bromide is the free-radical bromination

of 3-fluorotoluene. This reaction is typically initiated by light or a radical initiator.

Reactants Conditions

Products

+

N-Bromosuccinimide (NBS) AIBN or Light (hν) CCl4 or other inert solvent Reflux

Succinimide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.chemicalbook.com/synthesis/3-fluorobenzyl-bromide.htm
https://www.sigmaaldrich.com/TW/zh/product/aldrich/f7504
https://www.chemicalbook.com/synthesis/3-fluorobenzyl-bromide.htm
https://www.sigmaaldrich.com/TW/zh/product/aldrich/f7504
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluorobenzyl-bromide
https://www.sigmaaldrich.com/TW/zh/product/aldrich/f7504
https://www.benchchem.com/product/B140693
https://www.sigmaaldrich.com/TW/zh/product/aldrich/f7504
https://www.sigmaaldrich.com/TW/zh/product/aldrich/f7504
https://www.sigmaaldrich.com/TW/zh/product/aldrich/f7504
https://www.benchchem.com/product/b140693?utm_src=pdf-body
https://www.benchchem.com/product/b140693?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1. Synthesis of 3-Fluorobenzyl Bromide.

Experimental Protocol: Free-Radical Bromination
This protocol is a representative procedure for the synthesis of 3-fluorobenzyl bromide from

3-fluorotoluene.

Materials:

3-Fluorotoluene

N-Bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN) or a UV lamp

Carbon tetrachloride (CCl₄) or other suitable inert solvent

Sodium bicarbonate (NaHCO₃) solution (saturated)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Reflux condenser

Heating mantle or oil bath

Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-

fluorotoluene in carbon tetrachloride.
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Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

Heat the mixture to reflux and irradiate with a UV lamp (if AIBN is not used) to initiate the

reaction.

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography

(TLC).

Once the reaction is complete, cool the mixture to room temperature.

Filter the mixture to remove the succinimide byproduct.

Wash the filtrate with a saturated sodium bicarbonate solution and then with water in a

separatory funnel.

Dry the organic layer over anhydrous magnesium sulfate.

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

Purify the crude product by vacuum distillation to obtain pure 3-fluorobenzyl bromide.

Spectroscopic Structure Elucidation
The structure of 3-fluorobenzyl bromide is confirmed through a combination of spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

3-Fluorobenzyl Bromide Sample

NMR Spectroscopy
(¹H, ¹³C)

FTIR Spectroscopy

Mass Spectrometry
(EI-MS)

Structure Confirmation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b140693?utm_src=pdf-body
https://www.benchchem.com/product/b140693?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2. Analytical Workflow for Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-fluorobenzyl bromide provides information about the number and

types of protons and their connectivity.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30 m 1H Ar-H

~7.15 m 2H Ar-H

~7.00 m 1H Ar-H

4.45 s 2H -CH₂Br

Note: The aromatic region will show complex splitting patterns due to proton-proton and proton-

fluorine couplings.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
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Chemical Shift (δ, ppm) Assignment

~163 (d, J ≈ 245 Hz) C-F

~141 (d, J ≈ 7 Hz) C-CH₂Br

~130 (d, J ≈ 8 Hz) Ar-CH

~125 (d, J ≈ 3 Hz) Ar-CH

~115 (d, J ≈ 21 Hz) Ar-CH

~114 (d, J ≈ 22 Hz) Ar-CH

~32 -CH₂Br

Note: The carbon signals in the aromatic region are split into doublets due to coupling with the

fluorine atom. The coupling constants (J) are approximate values.

3.1.3. Experimental Protocol: NMR Spectroscopy

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or 500 MHz)

Sample Preparation:

Dissolve approximately 10-20 mg of 3-fluorobenzyl bromide in about 0.6 mL of deuterated

chloroform (CDCl₃) in an NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment

Spectral Width: 0-10 ppm

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds
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¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence

Spectral Width: 0-200 ppm

Number of Scans: 512-1024

Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretch (aromatic)

1600, 1580, 1480 Medium-Strong C=C stretch (aromatic ring)

1250-1200 Strong C-F stretch

1200-1100 Medium
C-H in-plane bending

(aromatic)

780, 680 Strong
C-H out-of-plane bending

(aromatic, meta-substitution)

650-550 Medium C-Br stretch

3.2.1. Experimental Protocol: FTIR Spectroscopy

Instrumentation:

Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (Neat Liquid):

Place a small drop of 3-fluorobenzyl bromide onto a salt plate (e.g., NaCl or KBr).

Place a second salt plate on top to create a thin liquid film.
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Mount the salt plates in the sample holder of the FTIR spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which aids in confirming its structure.

m/z Relative Intensity (%) Assignment

188/190 Moderate
[M]⁺ (Molecular ion, bromine

isotope pattern)

109 100
[M - Br]⁺ (Fluorobenzyl cation,

base peak)

83 Moderate [C₆H₄F]⁺

3.3.1. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation:

Gas Chromatograph-Mass Spectrometer (GC-MS)

GC Conditions:

Column: DB-5ms or similar non-polar capillary column

Injector Temperature: 250 °C

Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min
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Carrier Gas: Helium

MS Conditions:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: 40-300 amu

Ion Source Temperature: 230 °C

[C₇H₆BrF]⁺˙
m/z = 188/190

[C₇H₆F]⁺
m/z = 109

- Br•

[C₆H₄F]⁺
m/z = 83

- C₂H₂

Click to download full resolution via product page

Figure 3. Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion
The structure of 3-fluorobenzyl bromide is unequivocally determined through the synergistic

application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The data obtained

from these techniques provide a detailed and consistent picture of the molecular structure,

confirming the connectivity of the atoms and the presence of key functional groups. This

comprehensive analytical approach is essential for ensuring the identity and purity of this

important synthetic intermediate in research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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